molecular formula C21H18ClN3O5S B11378557 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378557
M. Wt: 459.9 g/mol
InChI Key: IFGXXHARJRGTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H18ClN3O5S/c1-13-2-4-14(5-3-13)11-31(27,28)21-24-10-16(22)19(25-21)20(26)23-9-15-6-7-17-18(8-15)30-12-29-17/h2-8,10H,9,11-12H2,1H3,(H,23,26)

InChI Key

IFGXXHARJRGTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. The synthetic route typically starts with the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring. This intermediate is then subjected to further reactions, including chlorination and sulfonylation, to introduce the necessary functional groups . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted benzodioxole and pyrimidine derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition disrupts the energy production in glucose-starved tumor cells, leading to cell death. The compound targets specific pathways involved in cancer cell metabolism, including the mechanistic target of rapamycin (mTOR) pathway .

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